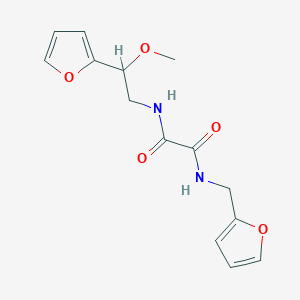

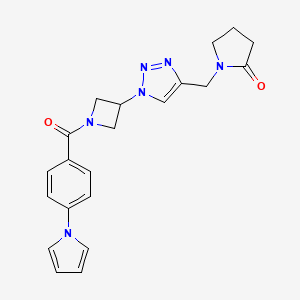

N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Furan compounds are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one oxygen . They are key components in a wide range of chemical reactions and have been used in the synthesis of various pharmaceuticals .

Synthesis Analysis

The synthesis of furan compounds often involves the reaction of furfuryl alcohol with various reagents . For example, functionalized β-lactams were synthesized by reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino)butanoic acid .Molecular Structure Analysis

The molecular structure of furan compounds typically includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .Chemical Reactions Analysis

Furan compounds can undergo a variety of chemical reactions. For instance, they can participate in imine-imine rearrangement initiated by potassium hydride .Physical and Chemical Properties Analysis

The physical and chemical properties of furan compounds depend on their specific structures. Generally, they are clear, colorless liquids when pure, but they can become yellow-colored upon prolonged standing .科学的研究の応用

Catalytic Activity Enhancement

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) enhances the catalytic activity in Cu-catalyzed N-arylation of anilines and cyclic secondary amines. It allows for the coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines at low temperatures, showing high efficiency and selectivity (Bhunia, Kumar, & Ma, 2017).

Synthesis Methodology

A novel one-pot synthetic approach was developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, providing a new formula for both anthranilic acid derivatives and oxalamides. This method is operationally simple and high yielding (Mamedov et al., 2016).

Potential Pro-drug Applications

The 5-nitrofuran-2-ylmethyl group in related molecules has been studied for its potential as a bioreductively activated pro-drug system. This research highlights the possibilities for selective release of therapeutic drugs in hypoxic solid tumors (Berry, Watson, Whish, & Threadgill, 1997).

Pheromonal Compound Synthesis

In animal research, a molecule similar to N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide was synthesized and evaluated for its effectiveness in controlling pig estrus. This research highlights the potential application of such compounds in animal reproduction efficiency (박창식 et al., 2009).

Anticancer Agent Development

N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives, with structural similarities, have been explored as anticancer agents targeting the epidermal growth factor receptor (EGFR). Certain compounds in this category exhibited potent anticancer activities against specific cancer cell lines, highlighting their potential as targeted anticancer agents (Lan et al., 2017).

作用機序

Mode of Action

It is known that furan derivatives can interact with various biological targets, leading to changes in cellular processes . More detailed studies are required to elucidate the specific interactions of this compound with its targets .

Biochemical Pathways

Furan derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple pathways .

Result of Action

Understanding these effects requires detailed studies on the compound’s interaction with its targets and the subsequent cellular responses .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N'-[2-(furan-2-yl)-2-methoxyethyl]-N-(furan-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5/c1-19-12(11-5-3-7-21-11)9-16-14(18)13(17)15-8-10-4-2-6-20-10/h2-7,12H,8-9H2,1H3,(H,15,17)(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJTXTGSSIHHKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NCC1=CC=CO1)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2418664.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2418670.png)

![4-cyano-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2418671.png)

![1,1,1-Trifluoro-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2418672.png)

![1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanamine hydrochloride](/img/no-structure.png)

![2-(isobutylsulfanyl)-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2418682.png)